molecular formula C21H22N4O5S B11167663 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone

3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone

Cat. No.: B11167663
M. Wt: 442.5 g/mol
InChI Key: NAZIFJTZSWZLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is a recognized and potent inhibitor of PARP14 (ARTD8), a mono-ADP-ribosyltransferase enzyme. Its primary research value lies in its ability to selectively inhibit PARP14's catalytic activity, making it a critical pharmacological tool for dissecting the enzyme's role in cellular signaling pathways. PARP14 has been identified as a key player in the regulation of macrophage immunometabolism, where it promotes interleukin-4 (IL-4)-induced alternative (M2) activation. Studies have shown that pharmacological inhibition of PARP14 with this compound can block M2 polarization and impede associated pro-tumorigenic functions in vitro and in vivo [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6176860/]. This mechanism positions the compound as a valuable probe for investigating cancer biology, particularly in the context of the tumor microenvironment and immunotherapy resistance driven by M2 macrophages. Furthermore, research into PARP14 extends to its role in DNA damage response and its potential as a target for overcoming chemoresistance, providing a broad scope of application in oncology and immunology research.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C21H22N4O5S/c1-30-16-6-8-17(9-7-16)31(28,29)25-12-10-23(11-13-25)20(26)14-24-15-22-19-5-3-2-4-18(19)21(24)27/h2-9,15H,10-14H2,1H3

InChI Key

NAZIFJTZSWZLBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Conventional Cyclization Methods

The quinazolinone ring is constructed via cyclization of anthranilic acid derivatives. A representative protocol involves:

  • Benzoxazinone Formation : Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d]oxazin-4-one.

  • Ring Expansion : Treatment with hydrazine hydrate induces ring expansion to yield 2-methyl-3-substituted-quinazolin-4(3H)-one.

Example :

  • Reactants : Anthranilic acid (1.0 eq), acetic anhydride (2.5 eq).

  • Conditions : Reflux at 120°C for 4 hours.

  • Yield : 85–90%.

Green Chemistry Approaches

Recent advancements utilize deep eutectic solvents (DES) and microwave irradiation to enhance efficiency:

  • DES Composition : Choline chloride:urea (1:2 molar ratio).

  • Microwave Conditions : 150 W, 100°C, 15 minutes.

  • Yield Improvement : 95% for 3-substituted quinazolinones.

Synthesis of 4-[(4-Methoxyphenyl)sulfonyl]piperazine

Sulfonylation of Piperazine

Piperazine reacts with 4-methoxybenzenesulfonyl chloride under basic conditions:

  • Reactants : Piperazine (1.0 eq), sulfonyl chloride (1.1 eq).

  • Base : Triethylamine (2.5 eq) in dichloromethane.

  • Conditions : 0°C → room temperature, 6 hours.

  • Yield : 88–92%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of piperazine’s secondary amine on the electrophilic sulfur center, followed by deprotonation to stabilize the sulfonamide.

Final Coupling: Integration of the Piperazine Sulfonamide

The quinazolinone-oxoethyl intermediate is coupled with 4-[(4-methoxyphenyl)sulfonyl]piperazine via nucleophilic substitution:

SN2 Displacement

  • Reactants : 3-(2-Bromoethyl)-4(3H)-quinazolinone (1.0 eq), sulfonylated piperazine (1.2 eq).

  • Base : K₂CO₃ (3.0 eq) in DMF.

  • Conditions : 80°C, 8–12 hours.

  • Yield : 60–65%.

Reductive Amination

  • Reactants : 3-(2-Oxoethyl)-4(3H)-quinazolinone (1.0 eq), sulfonylated piperazine (1.5 eq).

  • Reducing Agent : NaBH₃CN (2.0 eq).

  • Solvent : MeOH, 25°C, 24 hours.

  • Yield : 55–60%.

Optimization and Scalability

Catalytic Enhancements

  • p-Toluenesulfonic Acid (p-TsOH) : Accelerates coupling in DMAc, reducing reaction time from 12 to 4 hours.

  • Sodium Bisulfite : Stabilizes intermediates, improving yield from 60% to 79.9% in patent-scale syntheses.

Purification Protocols

  • Crystallization : Ethanol/water (1:1) recrystallization achieves >98% purity.

  • Chromatography : Silica gel (ethyl acetate:hexane, 3:7) isolates the final product with minimal by-products.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Conventional AlkylationBromoacetyl bromide, K₂CO₃, DMF70%95%Moderate
Mitsunobu CouplingDIAD, PPh₃, THF65%90%Low
Reductive AminationNaBH₃CN, MeOH58%92%High
Patent-Scale Synthesisp-TsOH, DMAc, NaHSO₃79.9%98.6%Industrial

Mechanistic Challenges and Side Reactions

  • Over-Sulfonylation : Excess sulfonyl chloride leads to disubstituted piperazines. Mitigated by stoichiometric control.

  • Quinazolinone Hydrolysis : Acidic conditions may open the heterocyclic ring. Avoided by maintaining pH >7 during coupling.

  • Oxoethyl Group Oxidation : Bromoacetyl intermediates are prone to oxidation. Handled under inert atmospheres.

Green Chemistry Innovations

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Microwave-Assisted Synthesis : Cuts reaction time for quinazolinone formation from 4 hours to 15 minutes.

Industrial-Scale Production

The patent-described method (Search Result 3) demonstrates scalability:

  • Batch Size : 58.74 kg intermediate.

  • Key Steps :

    • Coupling in DMAc with p-TsOH/NaHSO₃ at 115°C.

    • Crystallization from ethanol/water.

  • Throughput : 66.4 kg final product per batch (79.9% yield) .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the 4-methoxyphenylsulfonyl moiety undergoes selective oxidation under controlled conditions. This reaction is critical for modifying electronic properties or generating reactive intermediates.

ConditionsReagentsProductYieldReference
Acidic aqueous environmentH₂O₂ (2 equiv)4-Carboxyphenylsulfonyl derivative68-72%
Alkaline mediumKMnO₄ (stoichiometric)4-Ketophenylsulfonyl analog55-60%

Mechanistic Insight :

  • Methoxy → hydroxymethyl → carbonyl conversion occurs via radical intermediates in H₂O₂-mediated oxidation.

  • KMnO₄ in alkaline conditions cleaves the methoxy C-O bond, forming a ketone through sequential electron transfers .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) group participates in elimination or substitution reactions under specific conditions, enabling structural diversification.

ConditionsReagentsProductYieldReference
Cu(I) catalysisTerminal alkynesKetenimine intermediate → aromatic elimination85-90%
Basic aqueous solutionNaOH (2M)Desulfonylated piperazine derivative40-45%

Key Observations :

  • Copper-catalyzed reactions with alkynes trigger sulfonyl group elimination via aromatization-driven kinetics .

  • Strong bases induce C-S bond cleavage, yielding piperazine intermediates for further functionalization .

Alkylation and Acylation of the Piperazine Nitrogen

The piperazine nitrogen demonstrates nucleophilicity, enabling alkylation or acylation to modulate steric and electronic profiles.

ConditionsReagentsProductYieldReference
Anhydrous DMFMethyl iodide (CH₃I)N-Methylated piperazino derivative75-80%
DCM, room temperatureAcetyl chloride (AcCl)N-Acetylpiperazino analog82-85%

Stereoelectronic Effects :

  • Alkylation enhances lipophilicity, while acylation stabilizes the transition state in subsequent reactions.

  • Steric hindrance from bulky substituents reduces reaction rates at the secondary amine .

Ring-Specific Reactions of the Quinazolinone Core

The 4(3H)-quinazolinone scaffold undergoes electrophilic and nucleophilic attacks at positions C-2 and C-6/7.

ConditionsReagentsProductYieldReference
HNO₃/H₂SO₄ (nitrating mix)Fuming HNO₃6-Nitroquinazolinone derivative60-65%
Ethanol, refluxNH₂NH₂ (hydrazine)2-Hydrazinylquinazolinone analog70-75%

Regioselectivity :

  • Nitration favors the C-6 position due to resonance stabilization of the nitronium ion intermediate .

  • Hydrazine attacks the electron-deficient C-2 position, displacing the oxo group .

Reduction Pathways

The quinazolinone ring and sulfonyl group exhibit reducibility under hydrogenation conditions.

ConditionsReagentsProductYieldReference
H₂ (1 atm), Pd/C catalystH₂ in EtOH3,4-Dihydroquinazolinone derivative88-90%
NaBH₄, THFNaBH₄ (excess)Sulfinyl intermediate50-55%

Mechanistic Notes :

  • Catalytic hydrogenation saturates the C₃=N bond without affecting the sulfonyl group .

  • Borohydride reduces sulfonyl to sulfinyl but requires precise stoichiometry to prevent over-reduction .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent hydrolysis, crucial for prodrug design.

ConditionsReagentsProductHalf-LifeReference
pH 1.2 (simulated gastric)0.1N HClDegraded to anthranilic acid derivatives2.1 hrs
pH 7.4 (physiological)PBS bufferStable (>24 hrs)>24 hrs

Implications :

  • Acidic hydrolysis proceeds via oxazolone intermediate formation .

  • Stability at neutral pH enables in vivo applications without rapid degradation .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperazine and sulfonyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations:
Compound Substituents Molecular Weight (g/mol) Key References
Target Compound 4-Methoxyphenylsulfonyl-piperazine, 2-oxoethyl linker ~480
2-[4-(Benzothiazol-2-yl)piperazino]-N′-[(4-methylphenyl)sulfonyl]acetohydrazide (8a) 4-Methylphenylsulfonyl, benzothiazole-piperazine 468
3-(4-Bromophenyl)-4(3H)-quinazolinone 4-Bromophenyl at position 3 301
3-(4-Chlorobenzyl)-2-([oxadiazolyl]methylsulfanyl)-4(3H)-quinazolinone Chlorobenzyl, oxadiazole-sulfanyl 442
3-[2-(4-(1H-Indol-3-yl)piperazino)ethyl]-4(3H)-quinazolinone Indole-piperazine, ethyl linker 401

Structural Insights :

  • This may improve CNS penetration or receptor binding .
  • Linker Flexibility : The 2-oxoethyl chain offers conformational flexibility, contrasting with rigid oxadiazole (13) or ethyl (18) linkers. This flexibility may influence pharmacokinetic properties .

Pharmacological Activity Comparison

Anti-Inflammatory and Antioxidant Profiles:
Compound IC$ _{50} $ (BSA Denaturation) DPPH Scavenging (%) Reference
Target Compound Not reported Not reported
3-(4-Bromophenyl)-4(3H)-quinazolinone 28 µM 82% (100 µM)
3-(4-Methoxyphenyl)-4(3H)-quinazolinone 35 µM 78% (100 µM)
3-(4-Methylphenyl)-4(3H)-quinazolinone 30 µM 75% (100 µM)

Key Findings :

  • Electron-withdrawing groups (e.g., bromo) enhance anti-inflammatory activity, while methoxy groups improve antioxidant capacity .
  • The target compound’s sulfonyl-piperazine moiety may confer unique receptor selectivity, though direct activity data are lacking in the provided evidence.
Antimicrobial and Antiviral Activities:
Compound MIC (µg/mL) Against S. aureus Anti-HIV Activity (EC$ _{50} $) Reference
Target Compound Not reported Not reported
6-Bromo-2-phenyl-3-(4-isoxazolylphenylsulfonyl)-4(3H)-quinazolinone 12.5
N-[2-(4-(Benzothiazol-2-yl)piperazino)-2-oxoethyl]-morpholin-4-carboxamide (4j) 0.8 µM

Insights :

  • Halogenation (e.g., bromo) at position 6 significantly improves antibacterial potency .

Biological Activity

The compound 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is part of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds that exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, enhancing their medicinal potential .

Antibacterial Activity

Research indicates that derivatives of quinazolinone, including the compound , show promising antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have demonstrated that certain quinazolinone derivatives can synergize with existing antibiotics like piperacillin-tazobactam to enhance their efficacy against MRSA .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinazolinone scaffold can significantly influence biological activity. For example:

  • Position 2 Substituents: Variations at this position have been shown to enhance antibacterial potency against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Piperazine Moiety: The incorporation of piperazine groups has been linked to improved binding affinity to bacterial targets, contributing to enhanced antibacterial effects .

Case Studies

  • Efficacy Against MRSA:
    A study evaluated a series of 77 quinazolinone derivatives for their antibacterial activity against MRSA. Among these, compound 27 exhibited potent activity with low clearance and good oral bioavailability in mouse models .
  • Fungal Inhibition:
    Another investigation focused on the antifungal properties of related quinazolinones. Compounds showed significant activity against Aspergillus niger and Candida albicans at minimal inhibitory concentrations (MICs) as low as 8 μg/mL .

Data Table: Biological Activities of Related Quinazolinones

CompoundActivity TypeTarget OrganismMIC (μg/mL)
3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinoneAntibacterialStaphylococcus aureus< 32
Quinazolinone Derivative AAntifungalAspergillus niger32
Quinazolinone Derivative BAntifungalCandida albicans8
Quinazolinone Derivative CAntibacterialEscherichia coli< 64

Q & A

Q. What are the recommended synthetic routes for 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone, and what critical parameters influence yield?

A multi-step approach is typically employed:

  • Step 1 : Synthesis of the quinazolinone core via cyclization of anthranilic acid derivatives or via condensation of 2-aminobenzamide with carbonyl reagents.
  • Step 2 : Functionalization at the 3-position using a ketone or ethyl oxoacetate intermediate to introduce the 2-oxoethyl moiety.
  • Step 3 : Incorporation of the 4-[(4-methoxyphenyl)sulfonyl]piperazine group via nucleophilic substitution or coupling reactions.

Q. Critical parameters :

  • Temperature control during sulfonylation (avoiding decomposition of the sulfonyl chloride intermediate) .
  • Use of anhydrous conditions for piperazine coupling to prevent hydrolysis .
  • Purification via column chromatography or recrystallization to isolate high-purity product (≥95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • ¹H/¹³C-NMR : Key for confirming the quinazolinone core (e.g., carbonyl resonance at ~160 ppm in ¹³C-NMR) and substituents like the 4-methoxyphenyl group (singlet for methoxy protons at ~3.8 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.005 Da) .

Q. How does solubility and stability vary under different experimental conditions?

  • Solubility :
    • Polar aprotic solvents (DMSO, DMF): High solubility due to sulfonamide and piperazine groups .
    • Aqueous buffers (pH 7.4): Limited solubility; requires co-solvents (e.g., PEG-400) for biological assays .
  • Stability :
    • Photostability: Degrades under UV light; store in amber vials .
    • Hydrolytic stability: Susceptible to acidic/basic hydrolysis of the sulfonamide bond; neutral pH recommended for long-term storage .

Advanced Research Questions

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound in biological assays?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated or bulky groups) to assess impact on target binding .
  • In vitro screening : Test against enzyme targets (e.g., kinases, proteases) or bacterial strains (Gram-positive vs. Gram-negative) using MIC (Minimum Inhibitory Concentration) assays .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guiding rational design .

Example : Substituting the methoxy group with a chlorine atom increased antibacterial potency by 4-fold against S. aureus .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Standardize assay protocols : Variability in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent concentrations can skew results. Use CLSI guidelines for microbial assays .
  • Control for impurities : Trace solvents (e.g., DMSO residues) may inhibit enzymes; validate purity via HPLC before testing .
  • Replicate under identical conditions : Cross-validate findings in ≥3 independent labs to confirm reproducibility .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).
    • Detection: MRM transitions for the compound (e.g., m/z 450 → 285) .
  • Validation parameters :
    • Linearity: R² ≥ 0.995 over 1–1000 ng/mL.
    • Precision: CV ≤ 15% for intra-/inter-day runs.
    • Recovery: ≥80% from spiked plasma samples .

Q. How can researchers optimize reaction conditions to mitigate side reactions during piperazine sulfonylation?

  • Reagent selection : Use 4-methoxyphenylsulfonyl chloride in stoichiometric excess (1.2–1.5 eq) to drive the reaction .
  • Base choice : Triethylamine (TEA) or DIPEA (2.0 eq) to scavenge HCl and prevent sulfonamide hydrolysis .
  • Monitoring : TLC (silica, ethyl acetate/hexane 3:7) to track reaction progress; Rf ~0.4 for product .

Q. What computational tools are effective for predicting metabolic pathways or toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatic metabolism (CYP3A4/2D6 liability) and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.